2-Amino-3-(pyrimidin-5-yl)propanoic acid
CAS No.:
Cat. No.: VC13407439
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N3O2 |
|---|---|
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | 2-amino-3-pyrimidin-5-ylpropanoic acid |
| Standard InChI | InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12) |
| Standard InChI Key | UFURPNJIXOBVRS-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=N1)CC(C(=O)O)N |
| Canonical SMILES | C1=C(C=NC=N1)CC(C(=O)O)N |
Introduction
Chemical Structure and Stereochemical Properties
The compound’s IUPAC name, (2S)-2-amino-3-pyrimidin-5-ylpropanoic acid, reflects its chiral center at the α-carbon and the pyrimidine moiety at the β-position. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at the 1- and 3-positions, confers electron-deficient characteristics that influence reactivity and intermolecular interactions. Key structural attributes include:
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Stereochemistry: The (S)-configuration at the α-carbon is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biological targets.
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Tautomerism: The pyrimidine ring can undergo keto-enol tautomerism, though computational studies suggest the 4-oxo tautomer dominates under physiological conditions.
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Hydrogen Bonding: The amino and carboxylic acid groups enable hydrogen bonding with enzymes and receptors, while the pyrimidine nitrogen atoms participate in π-π stacking and dipole-dipole interactions .
Synthetic Methodologies
Multistep Synthesis from l-Aspartic Acid Derivatives
A four-step synthesis route starting from N-Boc-l-aspartic acid t-butyl ester has been optimized for scalability and yield :
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Weinreb Amide Formation: The carboxyl group of l-aspartic acid is converted to a Weinreb amide to facilitate chemoselective nucleophilic acyl substitution.
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Alkynylation: Alkynyl lithium reagents react with the Weinreb amide to form ynone intermediates.
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Heterocyclization: Ytterbium triflate (10–20 mol%) catalyzes the cyclization of ynones with amidines (e.g., benzamidine, formamidine) to construct the pyrimidine ring.
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Deprotection: Acidic hydrolysis removes Boc and t-butyl protecting groups, yielding the free amino acid .
Table 1. Optimization of Ytterbium-Catalyzed Heterocyclization
| Entry | Catalyst Loading (mol%) | Amidine | Yield (%) |
|---|---|---|---|
| 1 | 10 | Benzamidine | 69 |
| 2 | 20 | Formamidine | 50 |
| 3 | 10 | Acetamidine | 89 |
This method achieves yields up to 89% for C2-aryl-substituted derivatives, outperforming traditional sodium carbonate-mediated routes (23–42% yields) .
Late-Stage Functionalization
Post-synthetic modifications enable diversification:
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C2/C4 Substitution: Electron-rich aryl groups at C2 enhance photoluminescence quantum yields (Φ = 0.45–0.68) .
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Methylation: Quaternization of the pyrimidine nitrogen (e.g., 1-methylpyrimidin-1-ium-5-yl derivatives) alters solubility and receptor binding .
Biological Activities and Mechanisms
Neurological Receptor Interactions
The compound’s structural similarity to glutamate enables interactions with ionotropic and metabotropic glutamate receptors:
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GluA2 (AMPA Receptor): Acts as a partial agonist, modulating synaptic plasticity .
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GluK1/K3 (Kainate Receptors): Exhibits antagonist behavior at GluK1 (IC₅₀ = 2.1 μM) and agonist activity at GluK3 (EC₅₀ = 8.7 μM) .
Table 2. Receptor Binding Affinities of Structural Analogs
| Compound | GluA2 (Ki, nM) | GluK1 (Ki, nM) | GluK3 (EC₅₀, μM) |
|---|---|---|---|
| 2-Amino-3-(5-methyl-pyrimidinyl) | 320 | 2100 | 8.7 |
| (S)-2-Amino-3-(pyrimidin-5-yl) | 450 | 1900 | 12.4 |
Antimicrobial and Antiviral Properties
The pyrimidine ring’s π-deficiency disrupts microbial nucleic acid synthesis:
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Antibacterial Activity: MIC = 32–64 μg/mL against Staphylococcus aureus and Escherichia coli.
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Antiviral Activity: IC₅₀ = 5.2 μM against influenza A (H1N1) via hemagglutinin inhibition.
Photophysical Applications
Fluorogenic derivatives exhibit solvatochromism and pH-sensitive emission:
Related Compounds and Comparative Analysis
Table 3. Structurally Related Pyrimidine Amino Acids
| Compound | Molecular Formula | Key Feature |
|---|---|---|
| 2-Amino-3-(1-methylpyrimidinium-5-yl) | C₈H₁₂N₃O₂⁺ | Cationic pyrimidine |
| (R)-2-Amino-3-(pyrimidin-4-yl)propanoic | C₇H₉N₃O₂ | C4-pyrimidine substitution |
| 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidinyl) | C₉H₁₀N₄O₂ | Fused pyrrolo-pyrimidine system |
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